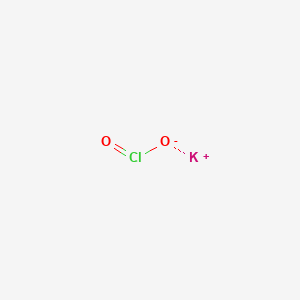
Dipotassium tin hexahydroxide
描述
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium tin hexahydroxide can be synthesized through the reaction of tin(IV) oxide with potassium hydroxide in an aqueous medium. The reaction typically involves dissolving tin(IV) oxide in a concentrated potassium hydroxide solution, followed by heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Dipotassium tin hexahydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds of tin.
Reduction: It can be reduced to lower oxidation state compounds of tin.
Substitution: It can undergo substitution reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as chloride, nitrate, and sulfate can replace hydroxide ions under appropriate conditions.
Major Products Formed
Oxidation: Tin(IV) oxide and other higher oxidation state compounds.
Reduction: Tin(II) compounds and elemental tin.
Substitution: Various tin complexes with different ligands.
科学研究应用
Dipotassium tin hexahydroxide has a wide range of applications in scientific research, including:
作用机制
The mechanism by which dipotassium tin hexahydroxide exerts its effects involves the coordination of tin with hydroxide ions, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- Disodium tin hexahydroxide (Na2[Sn(OH)6])
- Zinc hydroxy stannate (ZnSn(OH)6)
- Calcium tin trioxide (CaSnO3)
Uniqueness
Dipotassium tin hexahydroxide is unique due to its specific coordination environment and the presence of potassium ions, which influence its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of solubility, reactivity, and ease of handling .
属性
IUPAC Name |
dipotassium;tin(4+);hexahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFKAIWKUPVIAM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6K2O6Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12027-61-1 | |
| Record name | Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tin hexahydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)](/img/structure/B87645.png)



![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)



![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)
![3-[2-[2-[(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methoxy-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B87679.png)
